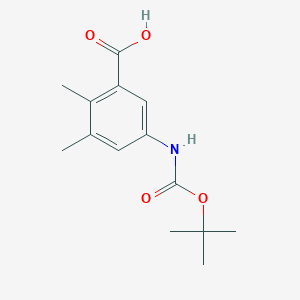
5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a dimethylbenzoic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the synthesis of Boc-protected compounds can be scaled up using continuous flow microreactor systems. These systems offer better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes . The use of flow microreactors allows for the direct introduction of the Boc group into various organic compounds, making the process more versatile and sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid can undergo several types of chemical reactions, including:
Oxidation and Reduction: While the compound itself may not undergo direct oxidation or reduction, the Boc group can influence the reactivity of the amino group in such reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and methanol are commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid has several applications in scientific research:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, where the Boc group protects the amino group during coupling reactions.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: The compound is used in the preparation of functionalized materials and polymers.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group by preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets and pathways, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-butoxycarbonyl-5-syn-tert-butyl-2,3-dimethylbenzoic acid
- Boc-Dap-OH (N2-tert-Butoxycarbonyl-L-2,3-diaminopropionic acid)
Uniqueness
5-((Tert-butoxycarbonyl)amino)-2,3-dimethylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which provides distinct steric and electronic properties. This makes it particularly useful in selective peptide synthesis and other applications where precise control over reactivity is required .
Eigenschaften
Molekularformel |
C14H19NO4 |
|---|---|
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
2,3-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-8-6-10(7-11(9(8)2)12(16)17)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
OUPKPQNWJFQMCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C)C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



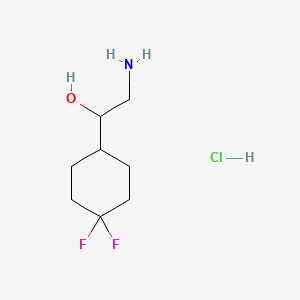

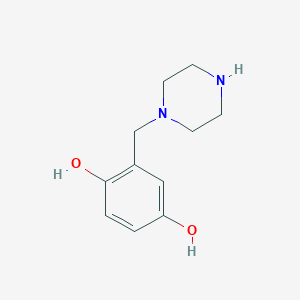
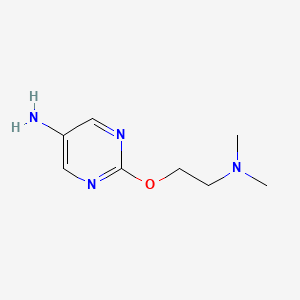
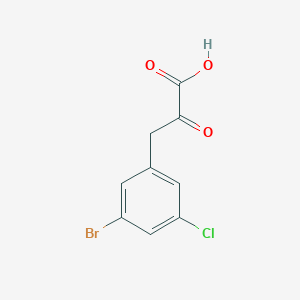

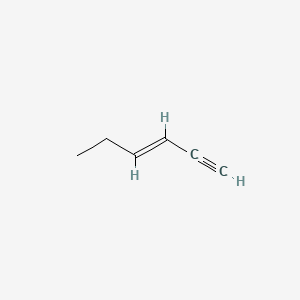
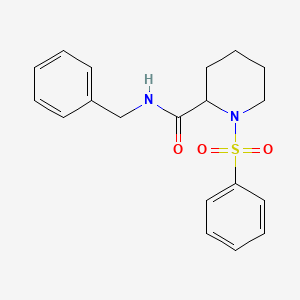
![3-Ethyl-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13578372.png)
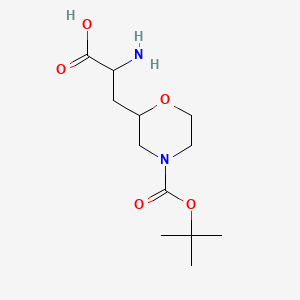

![1,3-Bis[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13578387.png)
![4-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B13578390.png)
